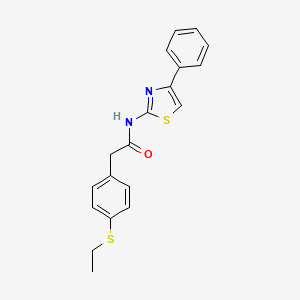
2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide is an organic compound with a rich chemical structure that includes an ethylthio group, a phenyl group, and a thiazole moiety. The compound's complexity makes it significant in various fields of scientific research.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory and antimicrobial properties , suggesting that the targets could be enzymes or proteins involved in inflammation and microbial growth.
Mode of Action
Based on its structural similarity to other thiazolidinone-based analogues , it can be hypothesized that it may interact with its targets by forming covalent bonds, leading to inhibition of the target’s function.
Biochemical Pathways
Given its reported anti-inflammatory and antimicrobial properties , it may be inferred that it affects pathways related to inflammation and microbial growth.
Result of Action
Based on its reported anti-inflammatory and antimicrobial properties , it can be inferred that it may reduce inflammation and inhibit microbial growth at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide typically involves a multi-step process:
Formation of Thiazole Ring: : A precursor, such as 4-phenylthiazole, is synthesized through the condensation of a thiourea derivative with a halogenated phenyl compound.
Introduction of Ethylthio Group: : An ethylthio group is introduced via a nucleophilic substitution reaction using an ethylthiolate source.
Acetylation: : The final step involves the acylation of the amine group on the phenylthiazole with 4-(ethylthio)phenylacetyl chloride in the presence of a base to form the desired acetamide.
Industrial Production Methods: : While specific details about industrial-scale production are less documented, typical industrial methods would scale up the laboratory procedures, optimizing reaction conditions like temperature, pressure, and the use of catalysts to ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: : The compound can be reduced at the thiazole moiety, potentially breaking the ring structure under strong reducing conditions.
Substitution: : Halogen substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used.
Major Products
Oxidation products: Sulfoxides and sulfones.
Reduction products: Cleaved thiazole derivatives.
Substitution products: Various halo-derivatives depending on the halogenating agents used.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is studied for its potential use as an intermediate in organic synthesis, contributing to the development of more complex molecules. Biology and Medicine : Due to its structural attributes, the compound is explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities. Industry : It may be used in the development of new materials with unique properties or as a component in chemical sensors.
Comparación Con Compuestos Similares
Comparing it to compounds with similar structures:
2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide: : The methylthio analog has a similar structure but different physicochemical properties and potentially different biological activities.
N-(4-phenylthiazol-2-yl)-2-phenylacetamide: : This lacks the ethylthio group, which might reduce its reactivity and alter its pharmacological profile.
Uniqueness
The presence of the ethylthio group in 2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide introduces unique steric and electronic effects, influencing its reactivity and interaction with biological molecules.
Propiedades
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-2-23-16-10-8-14(9-11-16)12-18(22)21-19-20-17(13-24-19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFBRFSIEJKHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate](/img/structure/B2791519.png)
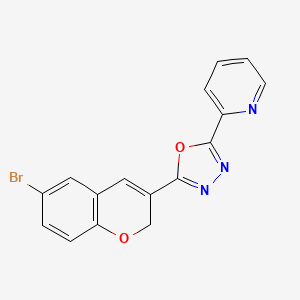


![2,5-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2791524.png)
![6-Acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2791529.png)
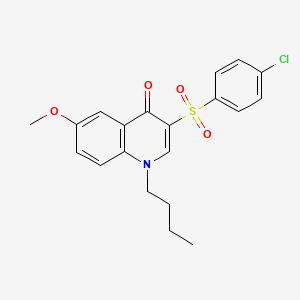
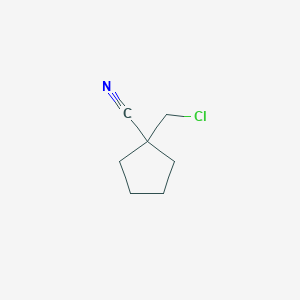

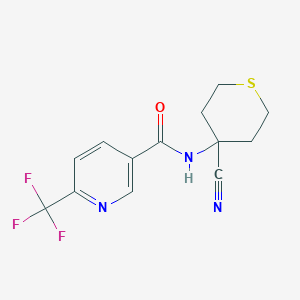
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2791537.png)

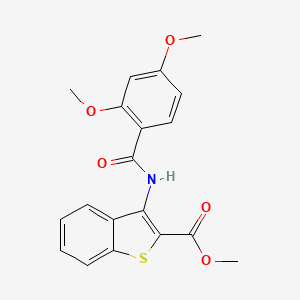
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2791541.png)
